6-amino-1-(2-furylmethyl)-3-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-1-(furan-2-ylmethyl)-3-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carbonitrile is a heterocyclic compound that features a fused pyrrolo[2,3-b]pyridine core with a furan-2-ylmethyl substituent. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-(furan-2-ylmethyl)-3-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Furan-2-ylmethyl Group: This step often involves nucleophilic substitution reactions where a furan-2-ylmethyl halide reacts with the pyrrolo[2,3-b]pyridine core.
Functional Group Transformations:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Amino-1-(furan-2-ylmethyl)-3-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: A variety of substituted pyrrolo[2,3-b]pyridine derivatives.
Scientific Research Applications
6-Amino-1-(furan-2-ylmethyl)-3-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent, particularly targeting epidermal growth factor receptors (EGFR) .
Biological Studies: The compound is studied for its antiviral and antimicrobial properties .
Chemical Biology: It serves as a scaffold for the development of new bioactive molecules.
Mechanism of Action
The mechanism of action of 6-Amino-1-(furan-2-ylmethyl)-3-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets. For instance, as an EGFR inhibitor, it binds to the receptor’s active site, preventing the phosphorylation and subsequent activation of downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Another compound with a furan-2-ylmethyl group, known for its anticancer properties .
6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate: Known for its antiviral activity .
Uniqueness
6-Amino-1-(furan-2-ylmethyl)-3-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carbonitrile is unique due to its specific structural features, such as the fused pyrrolo[2,3-b]pyridine core and the presence of multiple functional groups that allow for diverse chemical modifications and biological activities.
Properties
Molecular Formula |
C13H10N4O2 |
---|---|
Molecular Weight |
254.24 g/mol |
IUPAC Name |
6-amino-1-(furan-2-ylmethyl)-3-oxo-2H-pyrrolo[2,3-b]pyridine-5-carbonitrile |
InChI |
InChI=1S/C13H10N4O2/c14-5-8-4-10-11(18)7-17(13(10)16-12(8)15)6-9-2-1-3-19-9/h1-4H,6-7H2,(H2,15,16) |
InChI Key |
GWHZZEUNYRXQCD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=C(N1CC3=CC=CO3)N=C(C(=C2)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.